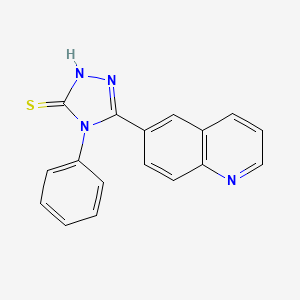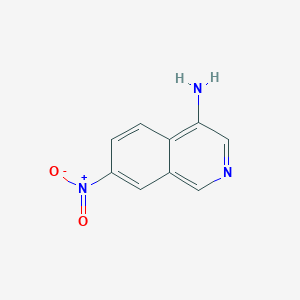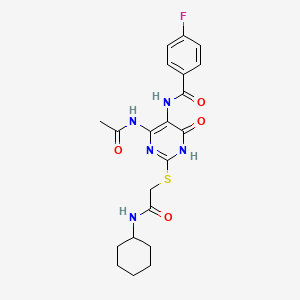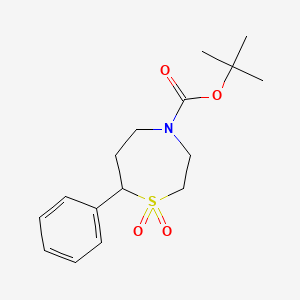
Tert-butyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
While the specific compound "Tert-butyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide" is not directly mentioned in the provided papers, we can infer some information based on similar compounds that have been studied. The tert-butyl group is a common protecting group in organic synthesis, often used to protect carboxylic acids as tert-butyl esters due to their stability and ease of removal under acidic conditions.
Synthesis Analysis
The synthesis of related compounds involves several steps, including protection of functional groups, cyclization, and purification. For example, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of a Rho–Kinase inhibitor, was achieved through intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available amino alcohols . Similarly, tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate was synthesized from L-cystine in a multi-step process that included acetonization, Boc protection, and N-methoxy-N-methyl amidation . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectroscopic methods and X-ray diffraction studies. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was confirmed by X-ray diffraction to crystallize in the triclinic space group with specific cell parameters and exhibits intermolecular hydrogen bonds . This suggests that a similar approach could be used to determine the molecular structure of Tert-butyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds are indicative of the potential reactivity of the tert-butyl protected thiazepane derivative. The use of protecting groups like Boc (tert-butyloxycarbonyl) and the application of cyclization reactions are common strategies that could be relevant for the synthesis and further chemical manipulation of the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by the tert-butyl group and the thiazepane ring. The tert-butyl group is known to impart steric bulk, which can affect the solubility and reactivity of the molecule. The thiazepane ring, being a seven-membered sulfur-containing heterocycle, would contribute to the compound's chemical stability and potential biological activity. The exact properties would need to be determined experimentally through methods such as NMR, IR spectroscopy, and X-ray crystallography, as demonstrated for related compounds .
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
- Nucleophilic Substitutions and Radical Reactions: tert-Butyl phenylazocarboxylates serve as versatile building blocks in synthetic organic chemistry, facilitating nucleophilic substitutions and radical reactions. These reactions enable modifications of the benzene ring and the generation of aryl radicals, contributing to the synthesis of various organic compounds (Jasch, Höfling, & Heinrich, 2012).
- Chiral Tricarbonyl Complexes: Chiral tricarbonyl(η6-arene)chromium(0) complexes react with tertbutylmethanesulfonamide dianion to afford enantiomerically pure derivatives, demonstrating the utility of tert-butyl groups in stereoselective synthesis (Baldoli, Buttero, Perdicchia, & Pilati, 1999).
Material Science and Polymer Chemistry
- Polymer Synthesis: The living ring-opening metathesis polymerization (ROMP) of 2,3-dicarboxybarrelenes, where tert-butyl groups play a critical role, has been employed to create water-soluble poly(1,4-phenylenevinylenes) containing carboxyl groups. These polymers exhibit high luminescence and are relevant for applications in optoelectronic devices (Wagaman & Grubbs, 1997).
Catalysis and Green Chemistry
- Carbon Dioxide Fixation: Bifunctional frustrated Lewis pairs containing tert-butyl groups have been utilized for the fixation of small molecules like carbon dioxide, demonstrating applications in carbon capture and utilization strategies (Theuergarten, Schlösser, Schlüns, Freytag, Daniliuc, Jones, & Tamm, 2012).
Eigenschaften
IUPAC Name |
tert-butyl 1,1-dioxo-7-phenyl-1,4-thiazepane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-16(2,3)21-15(18)17-10-9-14(22(19,20)12-11-17)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXILJDVDELLRQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2565795.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2565797.png)
![4-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2565798.png)

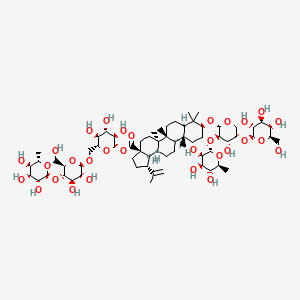
![[(Z)-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylideneamino]urea](/img/structure/B2565803.png)

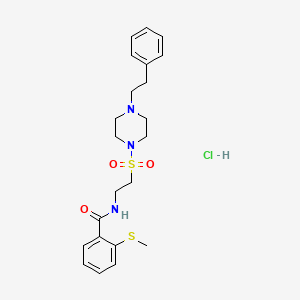
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2565806.png)
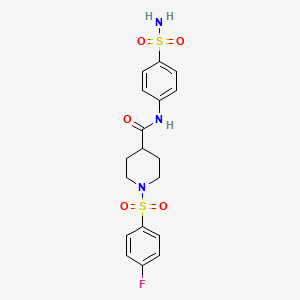
![[2-(2-Methylpropylamino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2565812.png)
